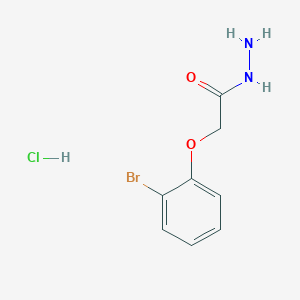

2-(2-Bromophenoxy)acetohydrazide hydrochloride

Description

2-(2-Bromophenoxy)acetohydrazide hydrochloride is a hydrazide derivative characterized by a bromine atom at the ortho position of the phenoxy ring, coupled with a hydrazide functional group. The compound is synthesized via a multi-step process involving esterification of 2-bromophenol with ethyl chloroacetate, followed by hydrazinolysis using hydrazine hydrate in methanol or ethanol under reflux conditions . The hydrochloride form is typically obtained by treating the free base with hydrochloric acid.

Properties

IUPAC Name |

2-(2-bromophenoxy)acetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c9-6-3-1-2-4-7(6)13-5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWKIDRUVSMWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)acetohydrazide hydrochloride typically involves the reaction of 2-bromophenol with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromophenoxy)acetohydrazide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)acetohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The bromine atom in the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Products include oxides and hydroxyl derivatives.

Reduction: Hydrazine derivatives are the major products.

Substitution: Substituted phenoxy derivatives are formed.

Scientific Research Applications

Medicinal Chemistry

2-(2-Bromophenoxy)acetohydrazide hydrochloride has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in drug development, particularly in targeting various diseases due to their biological activity:

- Antimicrobial Activity: Studies indicate that hydrazide-hydrazone derivatives exhibit significant antibacterial and antifungal properties, making them candidates for treating infections .

- Antitumor Activity: Research has demonstrated that compounds related to this compound can inhibit tumor cell growth in various cancer cell lines, including breast adenocarcinoma and lung cancer .

Biological Applications

The compound has been investigated for its interactions with biological systems:

- Mechanism of Action: It binds to specific enzymes or receptors, altering their activity, which leads to various biological effects. For instance, it has been noted for its ability to inhibit certain fungal pathogens without affecting mammalian cells, showcasing its selectivity and potential therapeutic benefits .

- Oxidative Stress Mitigation: As a hydrazide derivative, it may possess antioxidant properties that help in neutralizing reactive oxygen species, thus providing protective effects against oxidative stress-related diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Significant inhibition of fungal growth | |

| Antitumor | High inhibitory effects on cancer cell lines |

Table 2: Synthesis Pathways and Yields

| Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Synthesis of Acetic Acid | 2-bromophenol + chloroacetic acid | 2-(2-bromophenoxy)acetic acid | 85 |

| Formation of Hydrazide | 2-(2-bromophenoxy)acetic acid + hydrazine hydrate | 2-(2-bromophenoxy)acetohydrazide | 90 |

| Hydrochloride Formation | 2-(2-bromophenoxy)acetohydrazide + HCl | This compound | 95 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various hydrazone derivatives, including those derived from this compound. The findings indicated a strong efficacy against Candida albicans, outperforming traditional antifungal agents. This highlights the compound's potential as a new therapeutic option for fungal infections.

Case Study 2: Antitumor Activity

In vitro studies on breast adenocarcinoma (MCF-7) cells revealed that derivatives of this compound significantly reduced cell viability through apoptosis induction. The mechanism involved the activation of caspases, suggesting a pathway for developing anticancer drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bromine Position: Ortho-substituted derivatives (e.g., 2-(2-bromophenoxy)) may exhibit steric hindrance, affecting coordination chemistry compared to para-substituted analogs .

Acetohydrazide Derivatives with Heterocyclic Moieties

Replacement of the phenoxy group with heterocycles or addition of aromatic aldehydes modulates bioactivity:

Key Observations :

Anticonvulsant Activity

Benzimidazole-acetohydrazide hybrids (e.g., compound 25g) demonstrated superior efficacy to phenytoin in seizure models, likely due to enhanced π-π stacking interactions with neuronal targets . In contrast, simple bromophenoxy analogs lack direct anticonvulsant data, suggesting structural complexity is critical for this activity.

Antimicrobial Activity

- 2-(2-Bromophenoxy)acetohydrazide analogs: Limited data, but related chlorinated derivatives (e.g., 2-(4-chloro-3-methylphenoxy)acetohydrazide) showed MIC values of 25–50 μg/mL against E. coli and B. subtilis .

- Triazole derivatives : Achieved MICs as low as 12.5 μg/mL, attributed to the thiosemicarbazide moiety’s metal-chelating capacity .

Enzyme Inhibition

Biological Activity

2-(2-Bromophenoxy)acetohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and various applications, supported by relevant studies and data.

Chemical Structure and Properties

- Chemical Formula : C₈H₉BrN₂O₂

- CAS Number : 2138350-99-7

- Molecular Weight : 233.07 g/mol

The compound features a bromophenoxy group attached to an acetohydrazide moiety, which is known to influence its biological properties. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of hydrazide derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound likely interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, it may inhibit key enzymes or receptors associated with tumor growth.

- Case Study : In vitro studies have indicated that derivatives similar to 2-(2-Bromophenoxy)acetohydrazide can induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

The antimicrobial properties of hydrazides are well-documented. This compound has shown efficacy against various bacterial strains.

- Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of 2-(2-Bromophenoxy)acetohydrazide typically involves the reaction of 2-bromophenol with acetyl hydrazine under acidic conditions. This reaction can be optimized to enhance yield and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-bromophenol + acetyl hydrazine | Reflux in ethanol | ~85% |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

- Binding Affinity : Docking simulations revealed that the compound binds effectively to targets involved in cancer progression, such as VEGFR-2, suggesting potential as a therapeutic agent .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many hydrazides exhibit anticancer and antimicrobial activities, the unique structural features of 2-(2-Bromophenoxy)acetohydrazide may confer distinct advantages in terms of potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-bromophenoxy)acetohydrazide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) can react with halogenated ketones in acetic acid under reflux, followed by recrystallization from methanol (yield ~69%) . Key variables include solvent choice (acetic acid for protonation), stoichiometric ratios (1:1 hydrazide:halogenated ketone), and reaction duration (18 hours). Optimization may involve testing polar aprotic solvents (e.g., DMF) or catalysts like p-toluenesulfonic acid to enhance cyclization efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms hydrazide NH and aromatic proton environments. For example, NH protons appear at δ 10–12 ppm, while bromophenoxy protons resonate at δ 6.8–7.5 ppm .

- FTIR : Identifies C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous hydrazides in Acta Crystallographica .

Q. What are the primary research applications of this compound in early-stage studies?

- Methodological Answer :

- Biological screening : Derivatives like 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazides show antiviral activity against HAV (IC50 = 8.5–10.7 µg/mL) via adsorption/replication inhibition .

- Corrosion inhibition : Analogous hydrazides (e.g., 2-(coumarin-4-yloxy)acetohydrazide) exhibit 94.7% efficiency in mild steel protection via Langmuir adsorption isotherms and DFT modeling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding adsorption mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular descriptors (e.g., EHOMO, ELUMO, dipole moment) to correlate electronic structure with adsorption efficacy. For example, lower ELUMO values in hydrazides enhance electron donation to metal surfaces, resolving discrepancies between weight-loss assays and electrochemical measurements . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .

Q. What strategies improve regioselectivity in Pd-catalyzed C–H functionalization of related acetohydrazides?

- Methodological Answer : Transient directing groups (TDGs) like acetohydrazide (A4) enable Pd(OAc)₂-mediated C(sp²)–H oxygenation. Optimization involves screening TDGs (e.g., glycinamides vs. hydrazides) and additives (e.g., K₂S₂O₈ for oxidative coupling) to enhance regioselectivity. Yields improve with electron-deficient aryl rings, as seen in trifluoroethanol-mediated reactions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and cytotoxicity?

- Methodological Answer : Comparative studies of 4-chloro vs. 4-bromo derivatives reveal that bromine’s higher electronegativity enhances antiviral potency (IC50 = 8.5 vs. 10.7 µg/mL) but may increase cytotoxicity. Structure-activity relationship (SAR) analysis via MTT assays and molecular docking (AutoDock Vina) identifies optimal halogen positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.